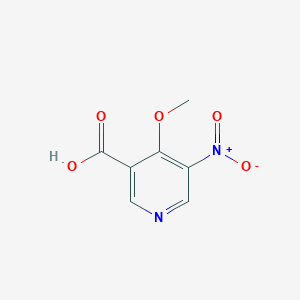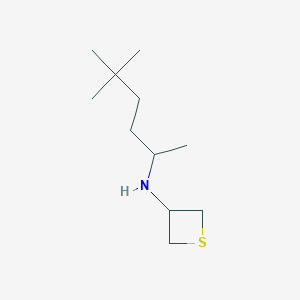![molecular formula C8H7BrN2O B13025950 5-Bromo-7-methoxyimidazo[1,5-a]pyridine](/img/structure/B13025950.png)
5-Bromo-7-methoxyimidazo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-7-methoxyimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-methoxyimidazo[1,5-a]pyridine typically involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction conditions are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis or other scalable methods such as continuous flow synthesis. These methods ensure consistent quality and high throughput, essential for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-7-methoxyimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki cross-coupling and Buchwald-Hartwig amination reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands for cross-coupling reactions.
Major Products
The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
5-Bromo-7-methoxyimidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of optoelectronic devices and sensors due to its luminescent properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-7-methoxyimidazo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups enhance its binding affinity and selectivity. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-6-methoxyimidazo[1,2-a]pyridine: Similar structure but different positional isomer.
2-Phenylimidazo[1,2-a]pyridine: Lacks the bromine and methoxy groups but shares the imidazo[1,2-a]pyridine core.
Uniqueness
5-Bromo-7-methoxyimidazo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H7BrN2O |
|---|---|
Poids moléculaire |
227.06 g/mol |
Nom IUPAC |
5-bromo-7-methoxyimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7BrN2O/c1-12-7-2-6-4-10-5-11(6)8(9)3-7/h2-5H,1H3 |
Clé InChI |
WVADXPZNIGIRML-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=CN=CN2C(=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


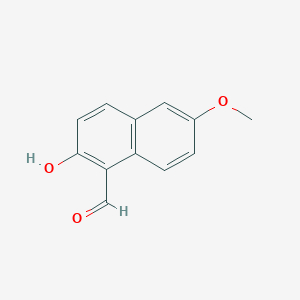
![7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13025871.png)

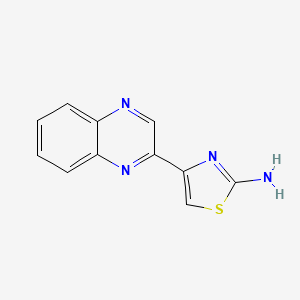

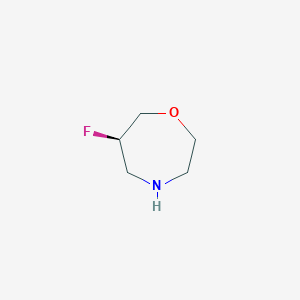
![(3R,8aR)-Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile](/img/structure/B13025901.png)
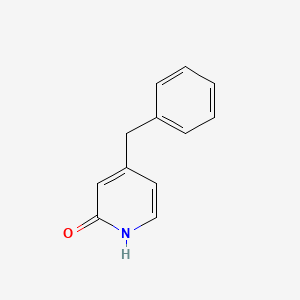
![4-fluoro-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13025907.png)

